molecular formula C22H25NO4 B12298665 L-Isoleucine, N-[(9H-fluoren-9-ylmethoxy)carbonyl]-, methyl ester

L-Isoleucine, N-[(9H-fluoren-9-ylmethoxy)carbonyl]-, methyl ester

Cat. No.: B12298665
M. Wt: 367.4 g/mol
InChI Key: IIDWGJXDOVAEEJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of L-Isoleucine, N-[(9H-fluoren-9-ylmethoxy)carbonyl]-, methyl ester typically involves the protection of the amino group of L-isoleucine with the Fmoc group. This is achieved by reacting L-isoleucine with Fmoc chloride in the presence of a base such as sodium carbonate. The resulting Fmoc-protected L-isoleucine is then esterified with methanol in the presence of an acid catalyst to form the methyl ester .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same protection and esterification steps but utilizes industrial-scale reactors and purification systems to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

L-Isoleucine, N-[(9H-fluoren-9-ylmethoxy)carbonyl]-, methyl ester primarily undergoes substitution reactions, particularly nucleophilic substitution, where the Fmoc group can be removed by nucleophiles such as piperidine . This deprotection step is crucial in peptide synthesis.

Common Reagents and Conditions

    Fmoc Protection: Fmoc chloride, sodium carbonate

    Esterification: Methanol, acid catalyst

    Deprotection: Piperidine

Major Products Formed

The major product formed from the deprotection reaction is L-isoleucine methyl ester, which can then be used in further peptide synthesis steps .

Scientific Research Applications

Mechanism of Action

The primary mechanism of action for L-Isoleucine, N-[(9H-fluoren-9-ylmethoxy)carbonyl]-, methyl ester involves the protection of the amino group of L-isoleucine during peptide synthesis. The Fmoc group prevents unwanted reactions at the amino site, allowing for selective reactions at other functional groups. The deprotection step, involving piperidine, removes the Fmoc group, revealing the free amino group for subsequent peptide bond formation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

L-Isoleucine, N-[(9H-fluoren-9-ylmethoxy)carbonyl]-, methyl ester is unique due to its specific use in peptide synthesis, where the Fmoc group provides a reliable protective mechanism for the amino group. This allows for precise and controlled synthesis of peptides, making it a valuable tool in both research and industrial applications .

Properties

IUPAC Name

methyl 2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-methylpentanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25NO4/c1-4-14(2)20(21(24)26-3)23-22(25)27-13-19-17-11-7-5-9-15(17)16-10-6-8-12-18(16)19/h5-12,14,19-20H,4,13H2,1-3H3,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IIDWGJXDOVAEEJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C(C(=O)OC)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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